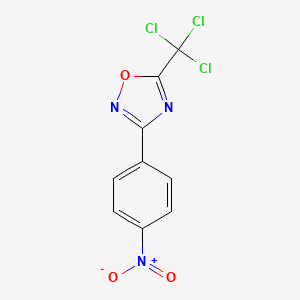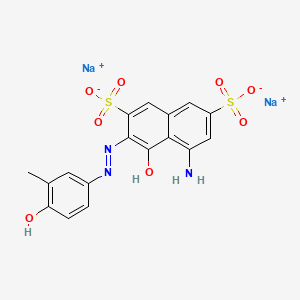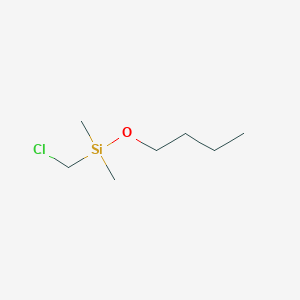
2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one is a chemical compound with the molecular formula C7H6F6O3. It is known for its unique structure, which includes two trifluoromethyl groups attached to an oxolanone ring.
Preparation Methods
The synthesis of 2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one typically involves the reaction of trifluoromethyl ketones with suitable reagents under controlled conditions. One common method involves the use of trifluoromethyl acetic acid derivatives in the presence of a base, followed by cyclization to form the oxolanone ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one can be compared with similar compounds such as:
2,5-Bis(hydroxymethyl)furan: Another compound with hydroxyl groups and a furan ring, used in organic synthesis.
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine: A compound with similar trifluoromethyl groups, used in catalysis and material science.
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: A compound with a trifluoromethoxy group, used in the synthesis of pharmaceuticals. The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
101833-11-8 |
|---|---|
Molecular Formula |
C7H6F6O3 |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
2-hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one |
InChI |
InChI=1S/C7H6F6O3/c1-4(15)3(14)2-5(16-4,6(8,9)10)7(11,12)13/h15H,2H2,1H3 |
InChI Key |
MWYNNQGRHMWJIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CC(O1)(C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



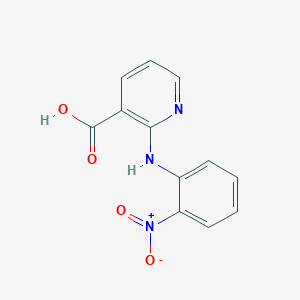
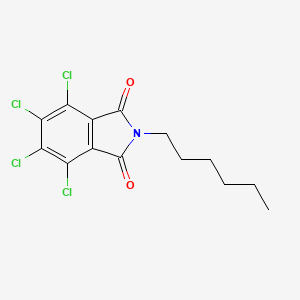
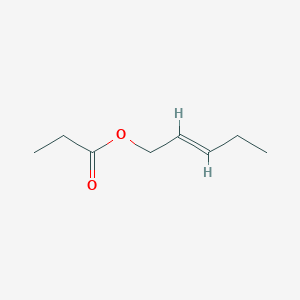
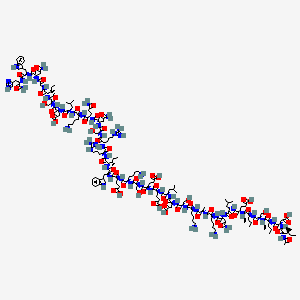
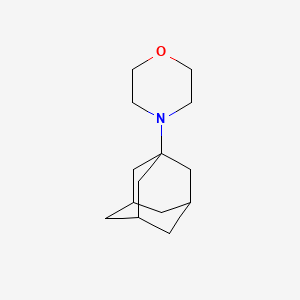
![N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13738804.png)


![1-ethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13738810.png)
